Synthetic Efficiency: Comparable Yields to Halogenated Analogs in Nucleophilic Aromatic Substitution (SNAr) Reactions
N-(2-Morpholinoethyl)-4-nitroaniline is synthesized via a straightforward SNAr reaction between 4-nitroaniline and 2-chloroethylmorpholine. Reported yields for this specific transformation are 71% , which are directly comparable to the 72.8% yield reported for the synthesis of the structurally related 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline from its respective starting materials . This indicates that the core morpholinoethyl-nitroaniline scaffold can be assembled with efficiency similar to that of its halogenated derivatives, making it a reliable and high-yielding intermediate for further derivatization without the need for expensive or air-sensitive catalysts.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 71% yield (as yellow solid after purification) |
| Comparator Or Baseline | 2-bromo-N-(2-morpholinoethyl)-4-nitroaniline: 72.8% yield |
| Quantified Difference | Comparable yield (71% vs 72.8%) |
| Conditions | Purification by silica gel chromatography (10% MeOH/90% CHCl3) vs. trituration with water and filtration. |
Why This Matters
A 71% synthetic yield is robust and practical for scale-up, ensuring a cost-effective and reliable supply of this intermediate for multi-step research programs.
